N-methyl-N-(3-morpholin-4-ylpropyl)amine
Overview
Description
Preparation Methods
The synthesis of N-methyl-N-(3-morpholin-4-ylpropyl)amine typically involves the reaction of morpholine with N-methyl-3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
N-methyl-N-(3-morpholin-4-ylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Scientific Research Applications
N-methyl-N-(3-morpholin-4-ylpropyl)amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industrial Applications: It is employed in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-morpholin-4-ylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
N-methyl-N-(3-morpholin-4-ylpropyl)amine can be compared with other similar compounds such as:
N-methylmorpholine: A cyclic tertiary amine used as a base catalyst in organic synthesis.
N-methyl-3-(4-morpholinyl)-1-propanamine: Another morpholine derivative with similar chemical properties.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-methyl-3-morpholin-4-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-3-2-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYSWWLKULEJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626702 | |
Record name | N-Methyl-3-(morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99114-72-4 | |
Record name | N-Methyl-3-(morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-3-morpholinopropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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